molecular formula C15H19BBrFO2 B14018950 2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018950
M. Wt: 341.03 g/mol
InChI Key: BINILSDXTMJJLB-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a bromine, cyclopropyl, and fluorine substituent on a phenyl ring, making it a versatile intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination: The starting material, 4-cyclopropyl-5-fluorophenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Boronic Ester Formation: The brominated intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base (like potassium acetate) to form the boronic ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The bromine substituent can be replaced by nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form diverse chemical structures.

    Material Science: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Bromo-2-fluorophenylboronic Acid: A related compound with similar substituents but lacking the cyclopropyl group.

    2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar boronic ester with different substituent positions.

Uniqueness

2-(3-Bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties to the compound, potentially leading to different reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C15H19BBrFO2

Molecular Weight

341.03 g/mol

IUPAC Name

2-(3-bromo-4-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BBrFO2/c1-14(2)15(3,4)20-16(19-14)10-7-11(17)13(9-5-6-9)12(18)8-10/h7-9H,5-6H2,1-4H3

InChI Key

BINILSDXTMJJLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C3CC3)F

Origin of Product

United States

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